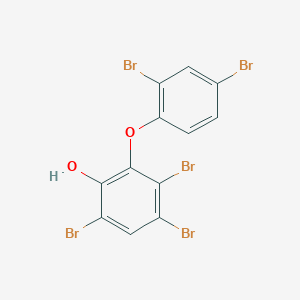
Spongiadioxin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spongiadioxin C is a polybrominated dibenzo-p-dioxin compound first isolated from the marine sponge Dysidea dendyi. This compound, along with its methoxylated form, has garnered attention due to its unique structure and biological activities, particularly its ability to inhibit cell division in fertilized sea urchin eggs .
準備方法
Spongiadioxin C is naturally derived from marine sponges, specifically from the species Dysidea dendyi. The biosynthesis of this compound involves the incorporation of bromine atoms into the dibenzo-p-dioxin structure. While detailed synthetic routes and industrial production methods are not extensively documented, the natural extraction from marine sponges remains the primary source .
化学反応の分析
Spongiadioxin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Substitution: Bromine atoms in the structure can be substituted with other halogens or functional groups under specific conditions.
Methylation: The compound can be methylated to form its methoxylated derivative, 1,3,8-tribromo-6-methoxyoxanthrene.
Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, halogenating agents for substitution, and methylating agents for methylation. The major products formed from these reactions include various brominated and methoxylated derivatives .
科学的研究の応用
Spongiadioxin C has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of polybrominated dibenzo-p-dioxins.
作用機序
Spongiadioxin C exerts its effects primarily by inhibiting cell division. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the mitotic spindle apparatus, preventing proper chromosome segregation during cell division .
類似化合物との比較
Spongiadioxin C is unique among polybrominated dibenzo-p-dioxins due to its specific bromination pattern and biological activity. Similar compounds include:
Spongiadioxin A: Another polybrominated dibenzo-p-dioxin isolated from the same sponge species.
1,3,6,8-Tetrabromodibenzo-p-dioxin: A related compound with a different bromination pattern.
Methoxylated derivatives: Such as 1,3,8-tribromo-6-methoxyoxanthrene, which exhibit similar but distinct biological activities .
These compounds share structural similarities but differ in their specific biological activities and bromination patterns, highlighting the unique properties of this compound.
特性
CAS番号 |
460092-06-2 |
|---|---|
分子式 |
C12H5Br3O3 |
分子量 |
436.88 g/mol |
IUPAC名 |
3,6,8-tribromodibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H5Br3O3/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4,16H |
InChIキー |
XZPITRJUKODSMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1O)OC3=C(O2)C(=CC(=C3)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)





